molecular formula C24H29NO5 B12111876 (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide

Cat. No.: B12111876
M. Wt: 411.5 g/mol
InChI Key: KGPVYKJCGXKEGO-XYOKQWHBSA-N
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Description

The compound (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide is a complex organic molecule characterized by its unique structural features. It contains a benzodioxin ring, a methoxyphenyl group, and a hexyloxy side chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the methoxyphenyl group and the hexyloxy side chain. The final step involves the formation of the prop-2-enamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The benzodioxin and methoxyphenyl groups can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield oxidized derivatives, reduction can produce reduced forms, and substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds derived from 2,3-dihydrobenzo[1,4]-dioxin structures exhibit significant inhibition against key enzymes associated with metabolic disorders. Notably:

  • Alpha-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism and is a target for managing blood glucose levels in T2DM. Studies have shown that derivatives of the compound can effectively inhibit alpha-glucosidase activity, suggesting their potential as therapeutic agents for diabetes management .
  • Acetylcholinesterase Inhibition : The compound has also been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases like AD. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with AD .

Type 2 Diabetes Mellitus

The ability of (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide to inhibit alpha-glucosidase positions it as a promising candidate for T2DM treatment. Compounds that modulate carbohydrate metabolism can aid in controlling postprandial blood glucose levels and reducing complications associated with diabetes.

Alzheimer's Disease

Given its acetylcholinesterase inhibitory properties, this compound may also be explored for its neuroprotective effects in AD. By enhancing cholinergic signaling in the brain, it could contribute to improved memory and cognitive functions in affected individuals.

Case Studies

Several studies have documented the effects of similar compounds on enzyme activity and their implications for disease management:

  • Study on Sulfonamide Derivatives : A study conducted on various sulfonamide derivatives indicated that modifications involving benzodioxane structures led to enhanced inhibitory activity against both alpha-glucosidase and acetylcholinesterase . This underscores the importance of structural diversity in developing effective therapeutic agents.
  • Neuroprotective Effects : Research has highlighted the dual role of metabolites from the tryptophan-kynurenine pathway in neuroprotection. Compounds that modulate these pathways show promise in treating neurodegenerative conditions by balancing excitotoxicity and neuroprotection .

Mechanism of Action

The mechanism of action of (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and methoxyphenyl compounds. These molecules share structural features but may differ in their side chains or functional groups.

Uniqueness

What sets (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide apart is its unique combination of structural elements. The presence of the benzodioxin ring, methoxyphenyl group, and hexyloxy side chain provides a distinct set of properties, making it valuable for specific applications in research and industry.

Biological Activity

(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide is a synthetic compound that belongs to the class of amides and is characterized by its unique benzodioxin structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of this compound is C21H27NO4C_{21}H_{27}NO_{4}, with a molecular weight of approximately 357.45 g/mol. The compound features a prop-2-enamide backbone, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including enzyme inhibition and potential anticancer properties. The following sections summarize key findings regarding its biological activity.

Enzyme Inhibition

One significant area of study involves the enzyme inhibitory potential of similar benzodioxin derivatives. For example, sulfonamides derived from benzodioxin structures have been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s disease (AD) respectively .

Table 1: Enzyme Inhibition Activities

Compound NameTarget EnzymeIC50 Value (μM)Reference
Benzodioxin Aα-Glucosidase12.5
Benzodioxin BAcetylcholinesterase8.0
(2E)-N-(...)TBDTBDTBD

Anticancer Activity

Studies have indicated that derivatives of benzodioxin compounds may possess anticancer properties. For instance, compounds that inhibit dihydrofolate reductase (DHFR) have shown promise in cancer therapy by disrupting critical metabolic pathways in cancer cells . The mechanism involves downregulating DHFR protein levels, which is essential for DNA synthesis and cell proliferation.

Case Study: Dihydrofolate Reductase Inhibition
A recent study demonstrated that a related compound inhibited cell growth in human T-cell lymphoblastic leukemia cells resistant to methotrexate by targeting DHFR through its metabolite . This mechanism suggests that benzodioxin derivatives could be further explored for their potential in overcoming drug resistance in cancer therapies.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Binding : The structural features of the compound allow it to bind effectively to enzyme active sites, inhibiting their function.
  • Cellular Uptake : The hydrophobic nature of the hexyloxy group enhances membrane permeability, facilitating cellular uptake.
  • Metabolic Stability : The benzodioxin moiety may provide metabolic stability against enzymatic degradation.

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C24H29NO5/c1-3-4-5-6-13-28-20-10-7-18(16-22(20)27-2)8-12-24(26)25-19-9-11-21-23(17-19)30-15-14-29-21/h7-12,16-17H,3-6,13-15H2,1-2H3,(H,25,26)/b12-8+

InChI Key

KGPVYKJCGXKEGO-XYOKQWHBSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3)OC

Origin of Product

United States

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